molecular formula C12H15BrFNO B13588549 4-(2-Bromo-5-fluorobenzyl)piperidin-4-ol

4-(2-Bromo-5-fluorobenzyl)piperidin-4-ol

Cat. No.: B13588549
M. Wt: 288.16 g/mol
InChI Key: WDJJFZJYJKMUPG-UHFFFAOYSA-N
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Description

4-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a 2-bromo-5-fluorophenylmethyl group and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-fluorobenzyl chloride and piperidine.

    Nucleophilic Substitution: The 2-bromo-5-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine to form the intermediate 4-[(2-bromo-5-fluorophenyl)methyl]piperidine.

    Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position, resulting in the formation of 4-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

4-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoropyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.

    2-Bromo-5-fluorophenol: Contains a hydroxyl group on the benzene ring instead of the piperidine ring.

    (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Contains a ketone group and different halogen substituents.

Uniqueness

4-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-ol is unique due to the presence of both a piperidine ring and a hydroxyl group at the 4-position, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

IUPAC Name

4-[(2-bromo-5-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15BrFNO/c13-11-2-1-10(14)7-9(11)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2

InChI Key

WDJJFZJYJKMUPG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=C(C=CC(=C2)F)Br)O

Origin of Product

United States

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